molecular formula C9H8N2O4S B15358278 4-nitro-N-prop-2-ynylbenzenesulfonamide

4-nitro-N-prop-2-ynylbenzenesulfonamide

Cat. No.: B15358278
M. Wt: 240.24 g/mol
InChI Key: DFVNHZALBAFMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-prop-2-ynylbenzenesulfonamide is a chemical compound characterized by its nitro group (-NO2) and prop-2-ynyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-prop-2-ynylbenzenesulfonamide typically involves the nitration of N-prop-2-ynylbenzenesulfonamide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperatures to ensure the nitro group is introduced at the correct position on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-prop-2-ynylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-amino-N-prop-2-ynylbenzenesulfonamide.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: 4-Amino-N-prop-2-ynylbenzenesulfonamide.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

4-Nitro-N-prop-2-ynylbenzenesulfonamide has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-nitro-N-prop-2-ynylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of biochemical pathways.

Comparison with Similar Compounds

  • 2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide

  • 4-methyl-N-prop-2-ynylbenzenesulfonamide

This comprehensive overview highlights the significance of 4-nitro-N-prop-2-ynylbenzenesulfonamide in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

4-nitro-N-prop-2-ynylbenzenesulfonamide

InChI

InChI=1S/C9H8N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h1,3-6,10H,7H2

InChI Key

DFVNHZALBAFMST-UHFFFAOYSA-N

Canonical SMILES

C#CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.